Anti-Tuberculosis In Vivo Efficacy: Indole-2-carboxamide Compound 2 vs. NITD-304 (Compound 3) Head-to-Head Comparison
In a comparative efficacy study using a high-dose aerosol Mycobacterium tuberculosis mouse infection model, indole-2-carboxamide derivative compound 2 demonstrated superior in vivo efficacy over the structurally related analog NITD-304 (compound 3), both of which share the indole-2-carboxamide core scaffold targeting MmpL3. The optimized oral formulation of compound 2 also yielded significantly improved pharmacokinetic parameters compared to compound 3 [1].
| Evidence Dimension | In vivo antimycobacterial efficacy |
|---|---|
| Target Compound Data | Compound 2 (indole-2-carboxamide derivative): superior efficacy with significantly improved PK parameters using optimized oral formulation |
| Comparator Or Baseline | Compound 3 (NITD-304): inferior in vivo efficacy in same model |
| Quantified Difference | Superior efficacy (qualitative; exact lung CFU reduction values not extracted in source metadata) |
| Conditions | High-dose aerosol M. tuberculosis mouse infection model; optimized oral formulation for compound 2 |
Why This Matters
This head-to-head comparison demonstrates that even within the same indole-2-carboxamide chemotype, peripheral substitution and formulation optimization produce meaningful in vivo efficacy differences critical for candidate selection.
- [1] Lun, S., et al. Advancing the therapeutic potential of indoleamides for tuberculosis. Antimicrob Agents Chemother. 2019;63(7):e00343-19. View Source
